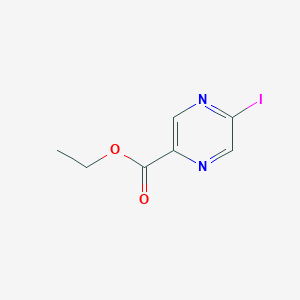
2-Pyrazinecarboxylic acid, 5-iodo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-iodopyrazine-2-carboxylate is an organic compound with the molecular formula C7H7IN2O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. The presence of an iodine atom at the 5-position and an ethyl ester group at the 2-position of the pyrazine ring makes this compound unique and valuable in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-iodopyrazine-2-carboxylate typically involves the iodination of pyrazine derivatives. One common method is the reaction of 5-bromopyrazine-2-carboxylate with sodium iodide in the presence of a palladium catalyst. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the bromine atom with iodine.
Industrial Production Methods: Industrial production of ethyl 5-iodopyrazine-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-iodopyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrazine ring can be oxidized to form pyrazine N-oxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Yield various substituted pyrazine derivatives.
Oxidation Reactions: Produce pyrazine N-oxides.
Reduction Reactions: Result in the formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-iodopyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Serves as a precursor for the development of bioactive molecules with potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 5-iodopyrazine-2-carboxylate is primarily related to its ability to undergo substitution reactions. The iodine atom, being a good leaving group, facilitates the formation of various substituted derivatives. These derivatives can interact with biological targets such as enzymes and receptors, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Ethyl 5-bromopyrazine-2-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 5-chloropyrazine-2-carboxylate: Contains a chlorine atom at the 5-position.
Ethyl 5-fluoropyrazine-2-carboxylate: Features a fluorine atom at the 5-position.
Uniqueness: Ethyl 5-iodopyrazine-2-carboxylate is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes it more reactive in substitution reactions and provides distinct electronic and steric properties that can be exploited in the synthesis of novel compounds with unique biological activities.
Propiedades
Fórmula molecular |
C7H7IN2O2 |
|---|---|
Peso molecular |
278.05 g/mol |
Nombre IUPAC |
ethyl 5-iodopyrazine-2-carboxylate |
InChI |
InChI=1S/C7H7IN2O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3 |
Clave InChI |
KKURWQGMCUXZRQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(C=N1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


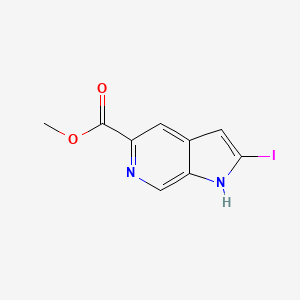
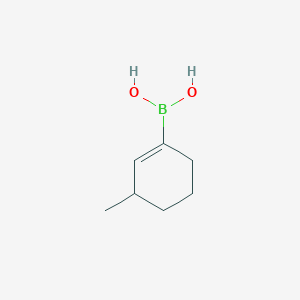
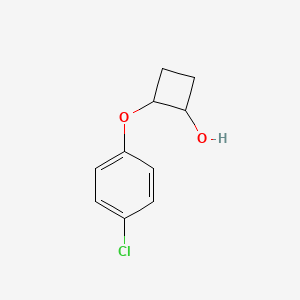
![6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12273887.png)
![5-Chloro-6-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12273893.png)
![2,5-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12273894.png)
![1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate](/img/structure/B12273903.png)
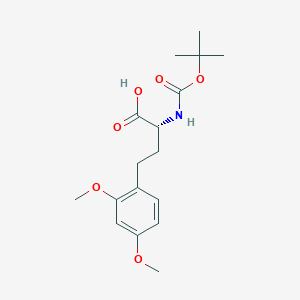
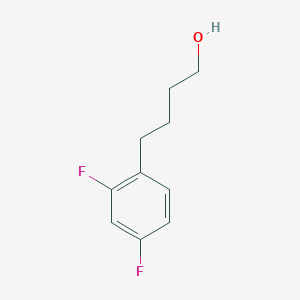
![[5-(Methoxycarbonyloxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12273910.png)
![Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B12273917.png)
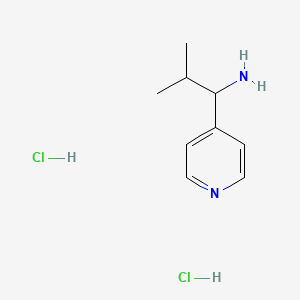

![2,2,2-trifluoro-N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B12273942.png)
